molecular formula C15H13ClN6OS B2357871 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880801-42-3

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2357871
CAS No.: 880801-42-3
M. Wt: 360.82
InChI Key: IKFVHLIIOPHGGE-UHFFFAOYSA-N
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Description

Structurally, it features a 4-amino-1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group and at the 5-position with a pyridin-4-yl ring. The N-(3-chlorophenyl) moiety in the acetamide chain contributes to its hydrophobicity and electronic properties, which are critical for interactions with biological targets . Its synthesis involves cyclization of pyridine-dithiocarbazate intermediates followed by alkylation with α-chloroacetanilides .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6OS/c16-11-2-1-3-12(8-11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-6-18-7-5-10/h1-8H,9,17H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFVHLIIOPHGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as solid-phase synthesis and microwave-assisted synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetamides. Key structural variations among analogs include:

Compound Triazole Substituents Acetamide Substituents Pyridinyl Position Key Structural Features
Target Compound 4-amino, 5-(pyridin-4-yl) N-(3-chlorophenyl) 4-pyridinyl Electron-withdrawing Cl on phenyl enhances bioactivity; amino group stabilizes triazole core .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () 4-amino, 5-(furan-2-yl) Varied N-aryl substituents N/A Furan ring introduces π-π stacking potential; substituents like Cl, NO₂ improve anti-exudative activity .
N-(3-chlorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-ethyl, 5-(pyridin-4-yl) N-(3-chlorophenyl) 4-pyridinyl Ethyl group increases lipophilicity; reduced H-bonding vs. amino-substituted analogs .
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () 4-allyl, 5-(pyridin-2-yl) N-(2-ethoxyphenyl) 2-pyridinyl Allyl and ethoxy groups enhance solubility; pyridin-2-yl may alter binding orientation .
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) () 4-ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) 3-pyridinyl Ethyl groups optimize insect Orco receptor antagonism; pyridin-3-yl enhances π interactions .

Physicochemical Properties

  • Solubility : The target compound’s 3-chlorophenyl group reduces aqueous solubility (logP ≈ 3.0) compared to 2-ethoxyphenyl (logP ≈ 2.2) or furan-containing analogs (logP ≈ 1.8) .
  • Thermal Stability: Derivatives with 4-amino substituents (e.g., target compound) exhibit higher melting points (237–240°C) than ethyl- or allyl-substituted analogs (140–176°C) .

Key Research Findings

Structure-Activity Relationship (SAR): Triazole Core: The 4-amino group enhances hydrogen bonding with microbial enzymes, while alkyl groups (ethyl, allyl) favor lipophilic interactions . Pyridinyl Position: Pyridin-4-yl (target compound) improves planar stacking with aromatic residues in protein targets vs. pyridin-2-yl or pyridin-3-yl . Acetamide Substituents: 3-Chlorophenyl > 4-chlorophenyl > 4-methoxyphenyl in antimicrobial potency due to optimized steric and electronic effects .

Synthetic Feasibility :

  • The target compound is synthesized in 70–75% yield via KOH-mediated alkylation, higher than allyl-substituted analogs (50–65% yield) .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide exhibits a range of biological activities that make it a valuable subject for research in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazoles , which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various aryl halides under alkaline conditions to yield derivatives with sulfanyl groups . The specific compound has been characterized by techniques such as NMR and X-ray crystallography to confirm its structure.

Anticancer Activity

Research indicates that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, This compound has shown promising results against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in colon cancer cells by modulating apoptotic pathways and inhibiting key metabolic enzymes .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. Specifically, compounds related to this structure have been investigated for their ability to inhibit alpha-synuclein aggregation, a hallmark of Parkinson's disease. In vivo studies using models of neurodegeneration showed that these compounds could significantly reduce neurotoxic effects and improve motor function by protecting dopaminergic neurons from degeneration induced by neurotoxins like MPTP .

Antimicrobial Properties

The antimicrobial activity of triazole compounds is well-documented. The sulfanyl group in This compound enhances its interaction with microbial enzymes and proteins, leading to significant antifungal and antibacterial effects. Studies have shown that similar triazole derivatives exhibit potent activity against various pathogens, including resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring or substituents on the aromatic rings can lead to enhanced potency or selectivity. For instance:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased anticancer activity against specific cell lines
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability
Substitution on the pyridine ringEnhanced binding affinity to target proteins

Case Studies

  • Neuroprotection in Parkinson's Disease : A study demonstrated that ethyl 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetate (a derivative) significantly reduced alpha-synuclein aggregation in vitro and improved motor deficits in MPTP-treated mice .
  • Anticancer Efficacy : In vitro assays revealed that certain derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells. These compounds induced apoptosis through caspase activation pathways .
  • Antimicrobial Activity : A series of synthesized triazoles were tested against various bacterial strains, showing MIC values below 10 μg/mL for several derivatives against resistant strains .

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